molecular formula C9H7NO3 B12905363 2-Phenyl-3,5-isoxazolidinedione CAS No. 5305-00-0

2-Phenyl-3,5-isoxazolidinedione

Cat. No.: B12905363
CAS No.: 5305-00-0
M. Wt: 177.16 g/mol
InChI Key: KCDSBPHPBGFCGE-UHFFFAOYSA-N
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Description

2-Phenyl-3,5-isoxazolidinedione is a heterocyclic compound with the molecular formula C₉H₇NO₃ It is characterized by a five-membered ring structure containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3,5-isoxazolidinedione typically involves the reaction of N-phenylhydroxylamine with diethyl malonate. The reaction proceeds through a cyclization process, forming the isoxazolidinedione ring. The reaction conditions often include the use of a base such as sodium ethoxide and an organic solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3,5-isoxazolidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoles, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s utility in different applications .

Scientific Research Applications

2-Phenyl-3,5-isoxazolidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-3,5-isoxazolidinedione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,3-oxazolidine-5-one
  • 2-Phenyl-1,3-oxazolidine-4-one
  • 2-Phenyl-1,3-oxazolidine-2-one

Uniqueness

2-Phenyl-3,5-isoxazolidinedione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, enhancing its utility in specific contexts .

Properties

CAS No.

5305-00-0

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

2-phenyl-1,2-oxazolidine-3,5-dione

InChI

InChI=1S/C9H7NO3/c11-8-6-9(12)13-10(8)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

KCDSBPHPBGFCGE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(OC1=O)C2=CC=CC=C2

Origin of Product

United States

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